molecular formula C6H9NO4S B7767886 Aniline sulphate CAS No. 2424-53-5

Aniline sulphate

Cat. No.: B7767886
CAS No.: 2424-53-5
M. Wt: 191.21 g/mol
InChI Key: NTOLGSSKLPLTDW-UHFFFAOYSA-N
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Description

C12H16N2O4SC_{12}H_{16}N_{2}O_{4}SC12​H16​N2​O4​S

. It appears as a white crystalline powder and is primarily used in organic synthesis. This compound is notable for its role in the detection of lignin in paper products, where it produces a yellow color reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aniline sulphate is typically synthesized by reacting aniline with sulphuric acid. The reaction is straightforward and involves heating aniline with concentrated sulphuric acid, resulting in the formation of this compound:

2C6H5NH2+H2SO4(C6H5NH3)2SO42C_{6}H_{5}NH_{2} + H_{2}SO_{4} \rightarrow (C_{6}H_{5}NH_{3})_{2}SO_{4} 2C6​H5​NH2​+H2​SO4​→(C6​H5​NH3​)2​SO4​

Industrial Production Methods: In industrial settings, the production of this compound follows a similar method but on a larger scale. The process involves careful control of temperature and concentration to ensure high yield and purity. The reaction is typically carried out in stainless steel reactors to withstand the corrosive nature of sulphuric acid.

Chemical Reactions Analysis

Types of Reactions: Aniline sulphate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce compounds such as nitrobenzene and azobenzene.

    Reduction: It can be reduced to form aniline, which is a precursor for many dyes and polymers.

    Substitution: this compound can participate in electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents such as nitric acid for nitration and sulphuric acid for sulfonation are employed.

Major Products:

    Oxidation: Nitrobenzene, azobenzene.

    Reduction: Aniline.

    Substitution: Nitroaniline, sulfanilic acid.

Scientific Research Applications

Aniline sulphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds.

    Biology: Employed in staining techniques to detect lignin in plant tissues.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of analgesics and antipyretics.

    Industry: Utilized in the production of dyes, rubber chemicals, and agrochemicals.

Mechanism of Action

The mechanism by which aniline sulphate exerts its effects is primarily through its interaction with other chemicals. In the detection of lignin, for example, this compound reacts with lignin-containing fibers to produce a yellow color, indicating the presence of lignin. This reaction involves the formation of a complex between this compound and lignin, which is detectable by its distinct color change.

Comparison with Similar Compounds

Aniline sulphate can be compared with other similar compounds such as:

    Aniline hydrochloride: Similar in structure but used in different applications, primarily in the synthesis of dyes.

    Phenylamine: Another name for aniline, used interchangeably in various contexts.

    Sulfanilic acid: A sulfonated derivative of aniline, used in the synthesis of azo dyes.

Uniqueness: this compound is unique due to its specific application in lignin detection and its role in organic synthesis. Its ability to form a distinct color reaction with lignin sets it apart from other aniline derivatives.

Properties

IUPAC Name

aniline;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N.H2O4S/c7-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,7H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOLGSSKLPLTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2424-53-5, 29961-02-2, 542-16-5, 62-53-3 (Parent)
Details Compound: Benzenamine, sulfate (2:1)
Record name Benzenamine, sulfate (1:1)
Source CAS Common Chemistry
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Details Compound: Benzenamine, sulfate (2:1)
Record name Benzenamine, homopolymer, sulfate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Details Compound: Benzenamine, sulfate (2:1)
Record name Benzenamine, sulfate (2:1)
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Details Compound: Benzenamine, sulfate (2:1)
Record name Aniline sulphate (1:1)
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Details Compound: Benzenamine, sulfate (2:1)
Record name Aniline sulphate
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DSSTOX Substance ID

DTXSID90942445
Record name Sulfuric acid--aniline (1/1)
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Molecular Weight

191.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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CAS No.

20305-50-4, 2424-53-5
Record name Benzenamine, sulfate
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Record name Aniline sulphate (1:1)
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Record name Aniline sulphate
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Record name Sulfuric acid--aniline (1/1)
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Record name Aniline sulphate (1:1)
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Synthesis routes and methods I

Procedure details

A 5 liter flask surrounded by an ice bath is charged with 300 grams of ice and 50 grams of water. The mixture is stirred and 130 grams of sulfuric acid 96% is added, followed by 100 grams of aniline, and a white dispersion of aniline sulfate is formed. The mixture is then cooled by ice addition to −5° C. and diazotized below 3° C. by the addition of 190 grams of a 40% aqueous sodium nitrite solution. The mixture is stirred until all white specks of aniline sulfate have dissolved into a clear solution. After an approximate five minute stir, unreacted nitrite ion is eliminated by the addition of small amounts of sulfamic acid. To the diazo, 140 grams of 2 methoxy 5 methylaniline is added, while the temperature is allowed to rise to 5–10° C. After 15 minutes of stirring, a sufficient volume of a 30% solution of sodium acetate is added to raise the pH of the reaction to 3.5. The reaction is stirred for 4 hours at 10–12° C. allowing for the essentially complete azo coupling. Next, 600 grams of xylene is now added followed by 110 grams of concentrated sulfuric acid. After a few minutes of stirring, the aminoazo compound is diazotized at 20–25° C. by the addition of 200 grams of a 40% sodium nitrite solution. A positive test for nitrite is maintained for 10 minutes then eliminated with sulfamic acid.
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In the dry processes, aniline and sulfuric acid, in substantially equimolar amounts are charged to the reactor to form aniline hydrogen sulfate therein. When the charging is completed, the temperature within the surrounding furnace is raised to heat the reactor and its contents above the rearrangement temperature. The released water is vented and is externally condensed.
Quantity
0 (± 1) mol
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Synthesis routes and methods III

Procedure details

The classical process for making sulfanilic acid is the "baking" process wherein aniline acid and sulfuric acid are mixed together to form the solid aniline hydrogen sulfate salt (Fiat Report 1313) (1945). In one variant, a batch-type process, a layer of the solid salt several centimeters thick is spread on lead or iron trays. The loaded trays are then slowly passed through an oven or tunnel kiln and heated to above the rearrangement and water elimination temperature. The eliminated water is vented from the kiln and condensed together with any vaporized aniline. When the trays emerge, conversion to sulfanilic acid is substantially complete, the trays are emptied and the cycle is repeated by reloading the trays with additional aniline hydrogen sulfate.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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